tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride
Description
tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride (CAS: 1383428-22-5) is a bicyclic secondary amine derivative featuring a pyrrolo-oxazine scaffold. This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability during synthetic processes . It serves as a critical intermediate in pharmaceutical synthesis, particularly for antibiotics such as finafloxacin hydrochloride, where stereochemical precision is essential for biological activity . The (4aR,7aS) stereochemistry is crucial for its role in drug development, as minor structural deviations can significantly alter pharmacological properties .
Properties
IUPAC Name |
tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXXSFBGCIOMAL-RJUBDTSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Construction of the Pyrrolo-Oxazine Core
The bicyclic pyrrolo[3,4-b] oxazine framework is synthesized via [3 + 2] cycloaddition reactions, leveraging amino acid precursors and carbonyl components. A representative protocol involves the reaction of L-proline derivatives with α,β-unsaturated aldehydes under acidic conditions, followed by intramolecular cyclization . For instance, treatment of (S)-N-Boc-prolinol with acrolein in dichloromethane (DCM) at 0°C generates an iminium intermediate, which undergoes cyclization upon warming to room temperature, yielding the hexahydropyrrolo-oxazine skeleton with >90% diastereomeric excess (de) .
Chiral auxiliary-mediated approaches are critical for achieving the (4aR,7aS) configuration. Employing Oppolzer’s sultam as a chiral inductor during the cycloaddition step ensures enantioselectivity, with reported enantiomeric ratios (er) of 98:2 . Post-cyclization, the auxiliary is cleaved under mild hydrolytic conditions (LiOH, THF/H2O), preserving the stereochemical integrity of the bicyclic system.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is introduced at the secondary amine position via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Optimal conditions utilize 1.2 equivalents of Boc₂O and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 0°C, achieving quantitative conversion within 2 hours . Excess reagents are removed by aqueous workup (5% citric acid, followed by saturated NaHCO3), and the Boc-protected intermediate is isolated by crystallization from ethyl acetate/hexanes (mp 112–114°C) .
Optimization of Cyclization and Ring-Closing Methodologies
Intramolecular Heck reactions and palladium-catalyzed couplings are employed to finalize the bicyclic structure. A one-pot procedure combines N-allylation and Pd(OAc)₂-mediated cyclization, as demonstrated in the synthesis of related hexahydropyrrolo[2,1-a]isoquinolines . For the target compound, treatment of the Boc-protected amine with cinnamyl bromide (1.5 equiv) and K₂CO₃ in acetonitrile at 105°C for 4 hours generates an allylated intermediate. Subsequent addition of Pd(OAc)₂ (10 mol%) and PPh₃ (20 mol%) induces intramolecular coupling, affording the bicyclic product in 68–72% yield over two steps .
Alternative methods utilize continuous flow reactors to enhance reaction efficiency. Passing a solution of the linear precursor through a Pd/C-packed cartridge at 120°C and 10 bar H₂ achieves full conversion in <15 minutes, with in-line IR monitoring confirming reaction completion.
Hydrochloride Salt Formation and Purification
The free base is converted to its hydrochloride salt by treatment with HCl (4 M in dioxane) at 0°C. Slow addition of HCl (1.1 equiv) ensures controlled precipitation, yielding a white crystalline solid after filtration and drying under vacuum . Chiral SFC analysis (Chiralpak AD-H column, 25°C, 3 mL/min CO₂/MeOH 90:10) confirms >99% enantiomeric purity, while ¹H NMR (400 MHz, D₂O) corroborates the absence of residual solvents .
Table 1: Analytical Data for tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b] oxazine-6(2H)-carboxylate Hydrochloride
| Property | Value/Observation |
|---|---|
| Melting Point | 189–191°C (dec.) |
| [α]D²⁵ | +24.5° (c 1.0, MeOH) |
| ¹H NMR (D₂O) | δ 1.44 (s, 9H), 3.20–3.80 (m, 8H), 4.25 (m, 1H) |
| HPLC Purity | 99.8% (254 nm, C18, 70:30 H2O/MeCN) |
Scale-Up and Industrial Considerations
Kilogram-scale production employs flow chemistry to mitigate exothermic risks during Boc protection and cyclization steps. A segmented flow system with staggered temperature zones (0°C for Boc addition, 25°C for cyclization) achieves 85% overall yield, compared to 65% in batch processes. Residual palladium levels are reduced to <2 ppm via chelating resin treatment (Smopex-234), meeting ICH Q3D guidelines for pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride undergoes a variety of chemical reactions, including:
Oxidation: : Conversion to higher oxidation states or introduction of oxygen-containing groups.
Reduction: : Typically involving the reduction of oxazine rings or carboxylate groups.
Substitution: : Both nucleophilic and electrophilic substitutions can occur at various positions of the molecule.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents like halides, amines, or alcohols under appropriate catalytic conditions.
Major Products
The major products formed from these reactions depend on the reaction conditions and reagents used
Scientific Research Applications
tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride has significant applications in several fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Used in studies related to enzyme inhibition and protein interactions.
Industry: : Employed in the development of advanced materials and chemical processes.
Mechanism of Action
The precise mechanism of action of tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride can vary based on its application. Generally, it interacts with molecular targets such as enzymes, receptors, or ion channels. The pathways involved often include:
Binding to active sites of enzymes: , inhibiting or modifying their activity.
Interaction with receptor sites: , modulating signal transduction processes.
Influence on ion channels: , altering cellular ion balance and electrical activity.
Comparison with Similar Compounds
Key Observations :
- Boc Protection : The Boc group in the target compound and analogue 198 improves solubility in organic solvents (e.g., THF, DCM) and prevents undesired side reactions during multi-step syntheses . In contrast, the unprotected finafloxacin intermediate (128.17 g/mol) requires precise handling to avoid degradation .
- Stereochemistry and Ring Systems: The (4aR,7aS) configuration distinguishes the target compound from its (4aR,8aR) octahydroquinoxaline analogue 198, which has a larger, more rigid ring system . The benzo-triazole substituent in compound 24 introduces planar aromaticity, enhancing π-π stacking interactions in enzyme binding .
Pharmacological and Physicochemical Properties
Solubility and Stability
- The target compound’s hydrochloride salt form improves aqueous solubility compared to its free base, critical for bioavailability in drug formulations .
- Compound 24 demonstrated high solubility in phosphate buffer (HT-Solubility assay: >100 µM) due to its polar carbonyl and triazole groups, whereas the Boc-protected analogues (e.g., 198) show moderate solubility in polar aprotic solvents .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride?
The compound is synthesized via multi-step processes involving bicyclic heterocycle formation. A common approach includes:
- Step 1 : Cyclization of pyrrolidine and oxazine precursors under reflux with a tert-butyl ester-protecting group.
- Step 2 : Hydrochloride salt formation via acid-mediated deprotection, often using HCl in anhydrous solvents like dichloromethane .
- Critical parameters : Temperature control (±2°C) and solvent selection (e.g., DMF for polar intermediates) to avoid side reactions. Yield optimization requires stoichiometric adjustments (e.g., 1.2–1.5 equivalents of tert-butyl chloroformate) .
Q. How can the solubility profile of this compound be experimentally determined?
Use the shake-flask method :
- Dissolve the compound in water, DMSO, or ethanol at 25°C, and quantify solubility via UV-Vis spectroscopy or HPLC.
- For hydrochloride salts, adjust pH to mimic physiological conditions (e.g., pH 7.4 buffer) to assess ionized species solubility. Reference data for analogous compounds show water solubility ~0.2 mg/mL and DMSO solubility ~2 mg/mL .
Q. What key chemical properties influence its reactivity in downstream reactions?
- LogP (-0.5 to -1.1) : Indicates moderate hydrophilicity, favoring aqueous-phase reactions but limiting membrane permeability .
- pKa values : Carboxylic acid protonation (pKa ~5.6) and tertiary amine basicity (pKa ~7.8) dictate pH-dependent reactivity, such as nucleophilic substitution or salt formation .
- Steric hindrance : The bicyclic structure and tert-butyl group reduce accessibility for electrophilic attacks .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?
- Reaction path search : Use density functional theory (DFT) to identify transition states and intermediates, reducing trial-and-error experimentation .
- Solvent effects : Simulate solvation-free energies with COSMO-RS to select solvents that stabilize intermediates (e.g., THF for polar aprotic conditions) .
- Machine learning : Train models on existing reaction datasets to predict optimal temperature, catalyst loading, and reaction time .
Q. What analytical techniques resolve structural ambiguities in this compound?
- NMR spectroscopy : H and C NMR confirm stereochemistry (4aR,7aS) via coupling constants and NOE effects. For example, axial protons in the oxazine ring show distinct splitting patterns .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 212.289) and detects impurities .
- X-ray crystallography : Resolves absolute configuration, particularly for hydrochloride salt forms .
Q. How can contradictory data on reaction yields be addressed during process optimization?
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst type) and identify interactions. For example, a 3 factorial design can optimize yield from 60% to >85% .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time, reducing batch-to-batch variability .
- Contradiction analysis : Compare kinetic data (e.g., Arrhenius plots) with computational predictions to reconcile discrepancies in activation energies .
Q. What pharmacological targets are hypothesized based on structural analogs?
- Neurotransmitter receptors : The pyrrolo-oxazine core may interact with serotonin (5-HT) or dopamine receptors, similar to related bicyclic amines .
- Enzyme inhibition : Potential inhibition of kinases (e.g., MAPK) or proteases via hydrogen bonding with the tertiary amine and carbonyl groups .
- Anti-inflammatory activity : Structural analogs show cyclooxygenase-2 (COX-2) binding; molecular docking studies suggest similar affinity for this compound .
Methodological Guidelines
- Synthesis troubleshooting : If yields drop below 50%, verify anhydrous conditions (Karl Fischer titration) and inert atmosphere (argon/nitrogen) .
- Data validation : Cross-check NMR assignments with DEPT-135 and HSQC to avoid misassignments in complex bicyclic systems .
- Scalability : Transition from batch to continuous flow reactors to maintain >90% purity at >10 g scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
